2-[(4,5-Diphenyl-1,2,4-triazol-3-yl)sulfanyl]-6-nitro-1,3-benzothiazole
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Overview
Description
2-[(4,5-Diphenyl-1,2,4-triazol-3-yl)sulfanyl]-6-nitro-1,3-benzothiazole is a complex organic compound that belongs to the class of triazole derivatives. . The structure of this compound includes a triazole ring, a benzothiazole ring, and a nitro group, which contribute to its unique chemical properties and reactivity.
Preparation Methods
The synthesis of 2-[(4,5-Diphenyl-1,2,4-triazol-3-yl)sulfanyl]-6-nitro-1,3-benzothiazole typically involves multiple steps. One common method includes the S-alkylation of 4,5-diphenyl-1,2,4-triazole-3-thiol using a halogenated acetal and cesium carbonate . The reaction is carried out in a round-bottom flask equipped with a reflux condenser, thermometer, and magnetic stirring. The mixture is partially dissolved in dimethylformamide (DMF) and heated under reflux conditions. After the reaction is complete, the product is isolated and purified using standard techniques such as recrystallization or column chromatography .
Chemical Reactions Analysis
2-[(4,5-Diphenyl-1,2,4-triazol-3-yl)sulfanyl]-6-nitro-1,3-benzothiazole undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like sodium methoxide . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can lead to the formation of sulfoxides or sulfones, while reduction of the nitro group can yield amines .
Scientific Research Applications
In medicinal chemistry, it has shown promise as an anticancer agent due to its ability to inhibit the proliferation of cancer cells . Additionally, it has been investigated for its antimicrobial properties, making it a potential candidate for the development of new antibiotics . In the field of materials science, this compound has been explored for its use in the synthesis of novel polymers and as a building block for the design of advanced materials .
Mechanism of Action
The mechanism of action of 2-[(4,5-Diphenyl-1,2,4-triazol-3-yl)sulfanyl]-6-nitro-1,3-benzothiazole involves its interaction with specific molecular targets and pathways. In cancer cells, it is believed to exert its effects by inhibiting key enzymes involved in cell proliferation and survival . The triazole and benzothiazole rings in its structure allow it to form strong interactions with these enzymes, leading to their inhibition and subsequent cell death . Additionally, the nitro group can undergo bioreduction to form reactive intermediates that further contribute to its cytotoxic effects .
Comparison with Similar Compounds
Compared to other triazole derivatives, 2-[(4,5-Diphenyl-1,2,4-triazol-3-yl)sulfanyl]-6-nitro-1,3-benzothiazole stands out due to its unique combination of functional groups and its diverse biological activities . Similar compounds include 4,5-diphenyl-1,2,4-triazole-3-thiol and its derivatives, which also exhibit significant biological activities . the presence of the benzothiazole ring and the nitro group in this compound enhances its reactivity and broadens its range of applications .
Properties
IUPAC Name |
2-[(4,5-diphenyl-1,2,4-triazol-3-yl)sulfanyl]-6-nitro-1,3-benzothiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H13N5O2S2/c27-26(28)16-11-12-17-18(13-16)29-21(22-17)30-20-24-23-19(14-7-3-1-4-8-14)25(20)15-9-5-2-6-10-15/h1-13H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEEPEBOGVUVPBN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SC4=NC5=C(S4)C=C(C=C5)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H13N5O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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